methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. The indole ring system is known to interact with various receptors and enzymes, leading to a range of biological effects. For example, it may bind to serotonin receptors, influencing neurotransmitter activity and potentially exhibiting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino group and an isobutoxy group, showing different biological activities.
Uniqueness
Methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and phenoxy groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate is a complex organic compound with significant potential in pharmacology due to its indole structure. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C33H33NO4, with a molecular weight of approximately 507.6 g/mol. Its structure features several functional groups, including:
- Indole core : Known for various pharmacological properties.
- Hydroxyl group : Impacts solubility and reactivity.
- Carboxylate group : Influences biological interactions.
- Ether linkage : Potentially enhances biological activity.
These functional groups contribute to its chemical reactivity and biological activities, making it a candidate for further research and development.
Pharmacological Properties
This compound exhibits various biological activities primarily due to the indole core. Compounds with indole derivatives have been studied for their potential as:
- Antidepressants
- Anticancer agents
- Anti-inflammatory drugs
Research indicates that the indole structure can interact with various biological targets, influencing pathways associated with these conditions.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : Interaction with cellular signaling pathways that regulate cell growth and apoptosis.
Study 1: Antidepressant Activity
A study investigating the antidepressant effects of related indole compounds found that methyl 5-hydroxy derivatives demonstrated significant activity in animal models of depression. The results indicated a reduction in depressive behaviors correlated with increased serotonin levels in the brain.
Study 2: Anti-inflammatory Effects
Research has shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting COX enzymes. This suggests potential therapeutic applications in treating inflammatory diseases.
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C28H29NO4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-methyl-1-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]indole-3-carboxylate |
InChI |
InChI=1S/C28H29NO4/c1-19-26(27(31)32-4)24-18-22(30)12-15-25(24)29(19)16-17-33-23-13-10-21(11-14-23)28(2,3)20-8-6-5-7-9-20/h5-15,18,30H,16-17H2,1-4H3 |
InChI Key |
LJGZTNTUJLZFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)C=CC(=C2)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.